(2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid (2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435522
InChI: InChI=1S/C9H13NO4/c1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h2,7H,1,3-6H2,(H,11,12)/t7-/m1/s1
SMILES: C=CCOC(=O)N1CCCC1C(=O)O
Molecular Formula: C9H13NO4
Molecular Weight: 199.20 g/mol

(2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13435522

Molecular Formula: C9H13NO4

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

(2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C9H13NO4
Molecular Weight 199.20 g/mol
IUPAC Name (2R)-1-prop-2-enoxycarbonylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C9H13NO4/c1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h2,7H,1,3-6H2,(H,11,12)/t7-/m1/s1
Standard InChI Key SFXCFSFLIIUEAX-SSDOTTSWSA-N
Isomeric SMILES C=CCOC(=O)N1CCC[C@@H]1C(=O)O
SMILES C=CCOC(=O)N1CCCC1C(=O)O
Canonical SMILES C=CCOC(=O)N1CCCC1C(=O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. Key structural attributes include:

  • Stereochemistry: The (2R) configuration denotes the absolute stereochemistry at the second carbon of the pyrrolidine ring, critical for chiral interactions in biological systems .

  • Functional Groups:

    • Allyloxycarbonyl (Alloc) group: Attached to the nitrogen atom, this group serves as a temporary protecting moiety in peptide synthesis .

    • Carboxylic acid: Positioned at the 2-carbon, enabling conjugation or salt formation .

Table 1: Molecular Properties

PropertyValueSource
IUPAC Name(2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
Molecular FormulaC₉H₁₃NO₄
Molecular Weight199.20 g/mol
SMILESC=CCOC(=O)N1CCC[C@@H]1C(=O)O
InChIKeySFXCFSFLIIUEAX-SSDOTTSWSA-N

Physicochemical Characteristics

  • Solubility: Polar solvents (e.g., DMF, DMSO) dissolve the compound due to its carboxylic acid group .

  • Stability: The Alloc group is stable under acidic conditions but cleavable via palladium-catalyzed deprotection .

Synthesis and Modification

Synthetic Routes

The synthesis typically involves D-proline as the starting material:

  • Protection of the Amino Group:

    • D-proline reacts with allyl chloroformate in the presence of a base (e.g., NaHCO₃) to introduce the Alloc group .

    • Reaction conditions: Tetrahydrofuran (THF), 0°C to room temperature, 2–4 hours .

  • Isolation and Purification:

    • Crude product is purified via flash chromatography (ethyl acetate/hexane) or recrystallization .

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield
Alloc ProtectionAllyl chloroformate, NaHCO₃, THF70–85%
PurificationSilica gel chromatography>95%

Stereochemical Control

The (2R) configuration is preserved using chiral auxiliaries or asymmetric catalysis. Epimerization risks are minimized by avoiding prolonged exposure to strong acids/bases .

Applications in Peptide Synthesis

Orthogonal Protection Strategy

The Alloc group enables sequential deprotection in solid-phase peptide synthesis (SPPS):

  • Cleavage: Pd(PPh₃)₄ and phenylsilane in DMF selectively remove the Alloc group without affecting tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups .

  • Case Study: Used in the synthesis of Kahalalide F analogs to protect ornithine residues during chain elongation .

Bioconjugation and Drug Design

  • Click Chemistry: The allyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling or functionalization .

  • Prodrug Development: The carboxylic acid moiety facilitates esterification for enhanced bioavailability .

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